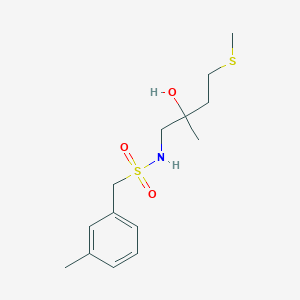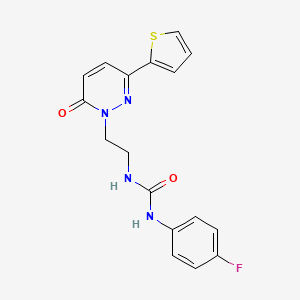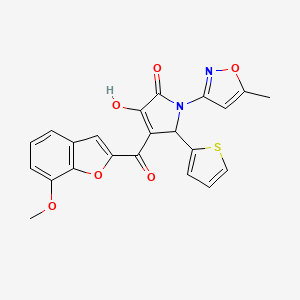
N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride” is a compound that belongs to the family of Antazoline Hydrochloride . It’s used as a pharmaceutical reference standard for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, similar compounds such as “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” have been synthesized and used for polymerization reactions . Another related compound, “N-(2-Aminoethyl)-oleamide”, has been used to gel edible vegetable oils .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Aminoethyl)maleimide Hydrochloride”, has a molecular weight of 176.60 .Chemical Reactions Analysis
Amines, which are related to the compound , have characteristic absorptions in the infrared spectrum. They also show specific behavior in 1H NMR spectra .Applications De Recherche Scientifique
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate closely related to N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride, has been identified as crucial in the natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the potential of enzymatic approaches in drug synthesis and modification (Magadum & Yadav, 2018).
Anticonvulsant Activity
The work by Pańczyk et al. (2018) on the synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, showcases the broad applicability of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their research demonstrates the compound's potential in developing new anticonvulsant drugs, which could lead to advancements in epilepsy treatment (Pańczyk et al., 2018).
Analgesic and Antimicrobial Activities
Another significant area of application is in the development of compounds with analgesic and antimicrobial activities. Sahu et al. (2009) synthesized substituted aryl-N-chalconyl aminophenols, further processed to generate novel isoxazole derivatives, some of which showed significant analgesic and antimicrobial properties. This suggests that derivatives of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride could serve as promising candidates for new analgesic and antimicrobial agents (Sahu et al., 2009).
Insecticidal Agents
Rashid et al. (2021) focused on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their findings indicate that specific phenoxyacetamide derivatives exhibit excellent insecticidal properties, highlighting the compound's utility in agricultural pest control (Rashid et al., 2021).
Biomedical Applications
The preparation of N-(2-aminoethyl)-2-acetamidyl gellan gum by Novac et al. (2013) for potential biomedical applications showcases the versatility of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their study underscores the importance of these compounds in developing new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Novac et al., 2013).
Safety And Hazards
Orientations Futures
While specific future directions for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, research into similar compounds, such as thermoresponsive nanogels of modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate))s, suggests potential applications in drug delivery .
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEALSAPHDTRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)



![N-[1-(furan-2-yl)ethyl]pyridin-2-amine](/img/structure/B2798414.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)


methanone](/img/structure/B2798425.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2798426.png)
![N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2798427.png)